5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
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Description
5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C13H11ClN6O3 and its molecular weight is 334.72. The purity is usually 95%.
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Biological Activity
5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁ClN₆O₂ |
Molecular Weight | 386.8 g/mol |
CAS Number | 1903684-44-5 |
Research suggests that the biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival pathways. Preliminary studies indicate that it may function as an inhibitor of specific enzymes that are crucial for tumor growth.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results:
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). It demonstrated significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 µM to 20 µM.
- Mechanistic Insights : The compound induced apoptosis in cancer cells as evidenced by increased caspase-3 activity and alterations in mitochondrial membrane potential. Flow cytometry analysis confirmed a higher rate of apoptotic cells compared to control groups.
- Comparative Efficacy : In comparative studies with standard chemotherapeutics like Doxorubicin and 5-Fluorouracil, the compound showed comparable or superior efficacy against certain cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity:
- Broad-Spectrum Activity : It exhibited activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL depending on the organism tested.
- Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 20 µM), correlating with increased levels of apoptosis markers.
- Case Study 2 : A549 lung cancer cells treated with varying concentrations displayed dose-dependent inhibition of growth, with a notable increase in reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.
Properties
IUPAC Name |
5-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O3/c1-23-11-3-2-9-17-18-10(20(9)19-11)6-16-12(21)7-4-8(14)13(22)15-5-7/h2-5H,6H2,1H3,(H,15,22)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWABWAPNBQREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C(=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.